1-(2-Cyanoethoxy)-2,5-dimethylbenzene
Description
1-(2-Cyanoethoxy)-2,5-dimethylbenzene is a substituted benzene derivative featuring a 2-cyanoethoxy group at position 1 and methyl groups at positions 2 and 4.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(2,5-dimethylphenoxy)propanenitrile |
InChI |
InChI=1S/C11H13NO/c1-9-4-5-10(2)11(8-9)13-7-3-6-12/h4-5,8H,3,7H2,1-2H3 |
InChI Key |
SOTBKEMVJMWGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Cyanoethoxy vs. Chloromethyl Groups
The cyanoethoxy group in 1-(2-Cyanoethoxy)-2,5-dimethylbenzene differs significantly from halogenated analogs like 1-(chloromethyl)-3,5-dimethylbenzene (). Key distinctions include:
In contrast, the cyanoethoxy group may introduce polarity, affecting solubility and reactivity in further functionalization.
Positional Isomerism: Dimethyl Substitution Patterns
The 2,5-dimethyl configuration in the target compound contrasts with other dimethylbenzene isomers (e.g., 1,2-, 1,3-, and 1,4-dimethylbenzene). highlights that substituent position significantly impacts toxicity:
| Isomer | Toxicity (EC₅₀ to P. akamusi) | Order of Toxicity |
|---|---|---|
| 1,2-Dimethylbenzene | Higher | 1,2 > 1,3 > 1,4 |
| 1,3-Dimethylbenzene | Moderate | |
| 1,4-Dimethylbenzene | Lower |
Alkoxy-Substituted Analogues
Ethoxy and methoxy derivatives, such as 2-ethoxy-4-isopropyl-1-methylbenzene (), share structural similarities with the target compound. Key differences include:
- Functional Group Reactivity: The cyano group in this compound introduces nitrile functionality, enabling nucleophilic additions or reductions, whereas ethoxy groups typically participate in ether cleavage or oxidation.
- Toxicity: Alkoxy groups generally exhibit lower acute toxicity compared to cyano or halogenated substituents. For example, chlorobenzene (EC₅₀ = 0.24 mM) is more toxic than methylbenzene (EC₅₀ = 1.12 mM) in P. akamusi larvae .
Joint Toxicity in Binary Mixtures
demonstrates that substituted benzenes often exhibit synergistic or antagonistic effects in mixtures. For example:
- Synergism: Observed in 52.63% of binary combinations (e.g., phenol + chlorobenzene).
- Antagonism : 47.37% of cases (e.g., methylbenzene + aniline).
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